3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2098035-74-4
VCID: VC3121766
InChI: InChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14)
SMILES: C1CC(CN(C1)CCC(=O)O)C(F)F
Molecular Formula: C9H15F2NO2
Molecular Weight: 207.22 g/mol

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid

CAS No.: 2098035-74-4

Cat. No.: VC3121766

Molecular Formula: C9H15F2NO2

Molecular Weight: 207.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid - 2098035-74-4

Specification

CAS No. 2098035-74-4
Molecular Formula C9H15F2NO2
Molecular Weight 207.22 g/mol
IUPAC Name 3-[3-(difluoromethyl)piperidin-1-yl]propanoic acid
Standard InChI InChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14)
Standard InChI Key FTQRPVOCJCXMGV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CCC(=O)O)C(F)F
Canonical SMILES C1CC(CN(C1)CCC(=O)O)C(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid features a piperidine ring with a difluoromethyl group at the 3-position, connected to a propanoic acid moiety. The presence of fluorine atoms is particularly significant as they can enhance metabolic stability, modify lipophilicity, and potentially improve binding affinity to biological targets .

Chemical Identifiers and Physical Properties

The compound is uniquely identified through various chemical descriptors, as detailed in the following table:

PropertyValue
Molecular FormulaC₉H₁₅F₂NO₂
Molecular Weight207.22 g/mol
CAS Number2098035-74-4
IUPAC Name3-[3-(difluoromethyl)piperidin-1-yl]propanoic acid
InChIInChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14)
InChIKeyFTQRPVOCJCXMGV-UHFFFAOYSA-N
SMILESC1CC(CN(C1)CCC(=O)O)C(F)F

Source: PubChem data

Structural Comparison with Related Compounds

Structural Analogs

Understanding the relationship between 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid and similar compounds provides valuable insights into its potential applications and properties.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acidC₉H₁₅F₂NO₂207.22 g/molReference compound
3-(3,3-Difluoropiperidin-1-yl)propanoic acidC₈H₁₃F₂NO₂193.19 g/molTwo fluorine atoms directly on C-3 of piperidine ring
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acidC₉H₁₇NO₃187.24 g/molHydroxymethyl group instead of difluoromethyl

These structural variations highlight how subtle modifications to the piperidine ring can potentially alter the compound's pharmacological profile.

Synthetic Approaches and Preparation

Related Synthetic Methodologies

Insights into possible synthetic routes can be gleaned from the preparation of related compounds. For instance, in the synthesis of structurally related compounds, researchers have employed:

  • Fluorination of piperidine derivatives using electrophilic or nucleophilic fluorinating agents

  • N-alkylation of piperidine rings with propanoic acid derivatives, as seen in the general procedure described for related compounds

  • Functional group transformations to introduce the difluoromethyl moiety at specific positions

Biological and Pharmacological Properties

Structure-Activity Relationships

Research Applications and Future Directions

Current Research Applications

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid has potential applications in several research areas:

  • Medicinal Chemistry: As a building block or intermediate in the synthesis of biologically active compounds

  • Structure-Activity Relationship Studies: To investigate how fluorination affects binding to biological targets

  • Pharmacokinetic Investigations: To assess how the difluoromethyl group influences absorption, distribution, metabolism, and excretion profiles

Case Studies from Related Compounds

Research on structurally similar compounds provides insights into potential applications:

Fluorinated Piperidinyl Compounds as Receptor Ligands

Studies have shown that fluorination of 3-(3-(piperidin-1-yl)propyl)indoles improves their pharmacokinetic profiles and enhances selectivity for serotonin receptors, specifically 5-HT1D receptors . This suggests that 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid might display similar properties or serve as a precursor to compounds with similar activities.

Applications in Complex Pharmaceutical Synthesis

Related piperidine-containing compounds have been incorporated into complex pharmaceutical agents. For example, in the synthesis of TCIP3, a complex bioactive molecule, piperazin-1-yl-propanoic acid derivatives were used as linkers, suggesting similar potential applications for our compound of interest .

Comparative Analysis of Physicochemical Properties

Effect of Fluorination on Key Properties

The difluoromethyl group in 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid likely confers several advantageous properties compared to non-fluorinated analogs:

PropertyExpected Effect of Difluoromethyl GroupPotential Benefit
LipophilicityModerate increaseImproved membrane permeability
Metabolic StabilityEnhancedLonger half-life, reduced dosing frequency
pKa of Carboxylic AcidSlight decreaseModified solubility profile
Conformational PreferencesAlteredPotentially improved binding to target proteins
Hydrogen Bond Acceptor CapabilityEnhancedDifferent interaction profile with biological targets

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